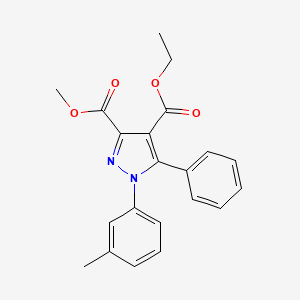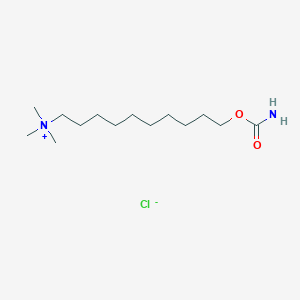
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and a quaternary ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 10-(trimethylammonio)decyl ester, chloride typically involves the esterification of carbamic acid with a decyl alcohol derivative that contains a trimethylammonium group. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or a Lewis acid, to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of supercritical carbon dioxide as a solvent can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of carbamic acid and the corresponding alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Carbamic acid and decyl alcohol.
Substitution: Various substituted quaternary ammonium compounds.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of carbamic acid, 10-(trimethylammonio)decyl ester, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, diethyl ester
- Carbamic acid, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where membrane interaction and antimicrobial activity are desired.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes.
Propriétés
Numéro CAS |
63981-62-4 |
|---|---|
Formule moléculaire |
C14H31ClN2O2 |
Poids moléculaire |
294.86 g/mol |
Nom IUPAC |
10-carbamoyloxydecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H |
Clé InChI |
KJPJGGLXUNKYLR-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
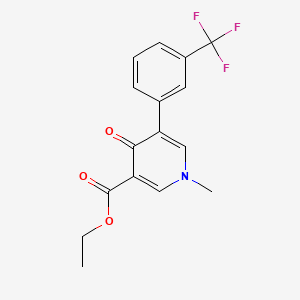


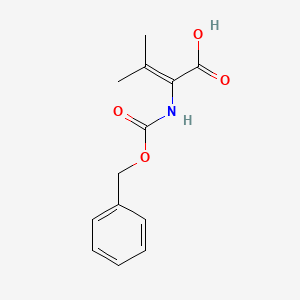

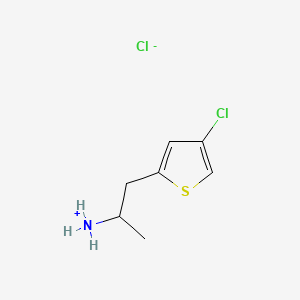
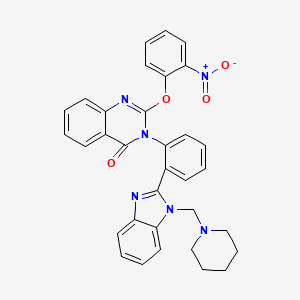

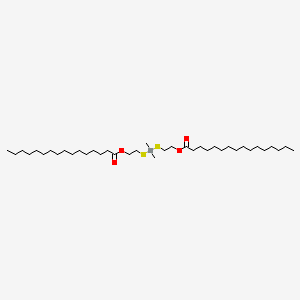
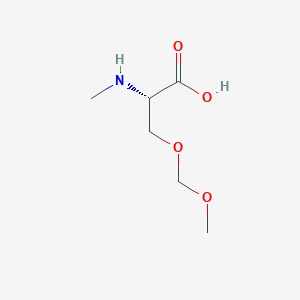
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
